(2-methyl-1,3-oxazol-5-yl)methanethiol
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Overview
Description
(2-methyl-1,3-oxazol-5-yl)methanethiol is a chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains a thiol group (-SH) attached to a methylene bridge (-CH2-), which is connected to the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1,3-oxazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate, which is then cyclized to yield the oxazole ring . The thiol group is introduced through subsequent reactions involving thiolating agents such as hydrogen sulfide or thiourea .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1,3-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(2-methyl-1,3-oxazol-5-yl)methanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methyl-1,3-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The oxazole ring may also interact with nucleic acids and other biomolecules, affecting cellular processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(2-methyl-1,3-oxazol-4-yl)methanethiol: Similar structure but with the thiol group attached to a different position on the oxazole ring.
(2-methyl-1,3-thiazol-5-yl)methanethiol: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
(2-methyl-1,3-oxazol-5-yl)ethanethiol: Similar structure but with an ethyl group instead of a methylene bridge.
Uniqueness
(2-methyl-1,3-oxazol-5-yl)methanethiol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1892830-49-7 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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